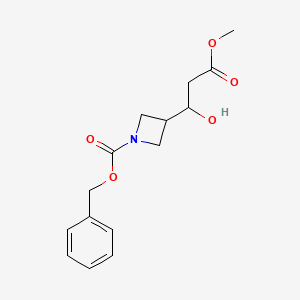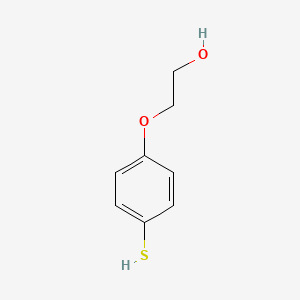
2-(4-Mercaptophenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Mercaptophenoxy)ethanol is an organic compound characterized by the presence of a mercapto group (-SH) and a phenoxy group attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Mercaptophenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-mercaptophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds as follows:
4-Mercaptophenol+Ethylene oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(4-Mercaptophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Ethers, esters.
科学研究应用
2-(4-Mercaptophenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2-(4-Mercaptophenoxy)ethanol involves its interaction with molecular targets through its mercapto and hydroxyl groups. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Mercaptophenol: Similar structure but lacks the ethanol backbone.
Phenoxyethanol: Contains a phenoxy group but lacks the mercapto group.
Ethanol, 2-(4-methylphenoxy)-: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
2-(4-Mercaptophenoxy)ethanol is unique due to the presence of both mercapto and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
2-(4-sulfanylphenoxy)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6H2 |
InChI 键 |
MCBXLJCOMLRSQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCCO)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


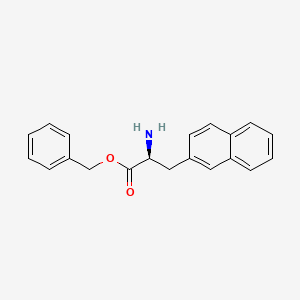
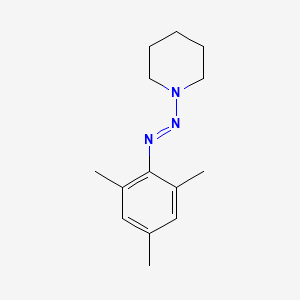
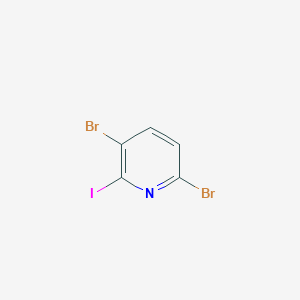
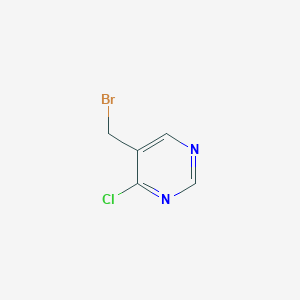
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
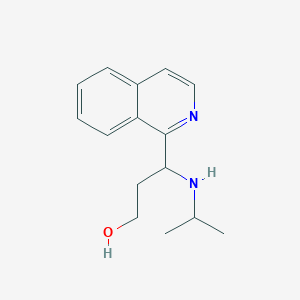
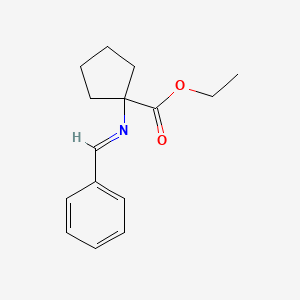
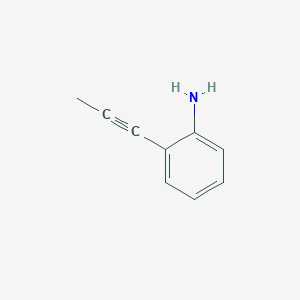
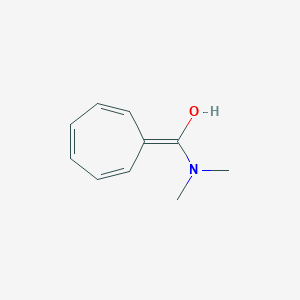
![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)


